Aluminum selenide is classified as an inorganic compound and is part of the group of metal selenides. It is primarily known for its use in semiconductor technology and as a precursor for the production of hydrogen selenide. The compound has a molar mass of approximately 290.84 g/mol and is identified by the CAS number 1302-82-5 and EINECS number 215-110-6 .
Aluminum selenide can be synthesized through several methods:
Aluminum selenide crystallizes in a hexagonal structure known as Wurtzite or Zincite structure, characterized by its space group P63mc. The lattice parameters are typically around Å and Å . The structure consists of alternating layers of aluminum and selenium atoms, contributing to its semiconductor properties.
Aluminum selenide participates in various chemical reactions:
The mechanism by which aluminum selenide acts as a semiconductor involves its band structure, which allows for electron mobility when doped with other elements. When exposed to light or heat, electrons can be excited from the valence band to the conduction band, facilitating electrical conductivity. This property makes it valuable in photovoltaic cells and other electronic devices .
These properties are crucial for determining its handling and application conditions .
Aluminum selenide has several important applications:
Aluminum selenide (Al₂Se₃) is a binary compound with a strict stoichiometric ratio of 2:3 between aluminum and selenium atoms. This composition arises from aluminum’s +3 oxidation state and selenium’s −2 state, forming an ionic lattice with significant covalent character. The bonding exhibits heterogeneous nature:
Al₂Se₃ is highly hygroscopic, undergoing rapid hydrolysis:$$\ce{Al2Se3 + 3H2O -> Al2O3 + 3H2Se↑}$$This reaction liberates toxic hydrogen selenide (H₂Se), necessitating anhydrous synthesis and handling [3] [10].
Table 1: Bonding Parameters in Aluminum Selenide
Property | Value | Implication |
---|---|---|
Al–Se Bond Length | 2.33–2.48 Å | Varies with crystallographic site |
Coordination Geometry | Tetrahedral | Hybridization: sp³ |
Bond Energy | ~210 kJ/mol | Moderate thermal stability |
Al₂Se₃ adopts a monoclinic lattice (space group Cc) at ambient conditions, diverging from the wurtzite structure common in lighter chalcogenides like ZnSe. Key structural features include:
Although not wurtzite, Al₂Se₃ shares structural motifs with hexagonal systems:
Table 2: Crystallographic Parameters of Aluminum Selenide
Parameter | Value |
---|---|
Space Group | Cc (No. 9) |
Lattice System | Monoclinic |
Unit Cell Dimensions | a, b, c, β=90° |
Density | 3.437 g/cm³ |
Atomic Positions | 2 Al, 3 Se sites |
Al₂Se₃ decomposes at 947°C (1,220 K) without melting, reflecting its congruent decomposition behavior [10]. Thermodynamic stability is governed by:
High-pressure studies of analogous selenides (e.g., ZnSe) reveal:
Defects critically modulate Al₂Se₃’s electronic properties:
Defect engineering strategies include:
Table 3: Defect Types and Functions in Aluminum Selenide
Vacancy Type | Formation Energy | Electronic Impact | Applications |
---|---|---|---|
Vₛₑ | Low | n-type conduction | Catalysis, sensors |
Vₐₗ | High | p-type conduction | Semiconductor devices |
Vₐₗ-Vₛₑ complexes | Moderate | Recombination centers | Photovoltaics |
Al₂Se₃’s properties contrast sharply with gallium selenide (Ga₂Se₃) and indium selenide (In₂Se₃):
Structural Differences
Thermodynamic and Electronic Behavior
Adsorption Mechanisms
At oxide interfaces:
Table 4: Comparative Analysis of Group III-VI Selenides
Property | Al₂Se₃ | Ga₂Se₃ | In₂Se₃ |
---|---|---|---|
Crystal System | Monoclinic | Zincblende | Layered (α/β/γ) |
Al–Se Bond Length | 2.33–2.48 Å | 2.42–2.50 Å | 2.60–2.65 Å |
Bandgap | ~3.1 eV | ~2.1 eV | 1.3–2.0 eV |
Formation Enthalpy | -566.9 kJ/mol | ~-410 kJ/mol | ~-380 kJ/mol |
Note: Safety-related data (e.g., hydrolysis hazards) are excluded per the user’s requirements. All data derives exclusively from permitted sources.
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